molecular formula C15H17N3O B14056055 1-(4-Aminophenyl)-3-(3-ethylphenyl)urea

1-(4-Aminophenyl)-3-(3-ethylphenyl)urea

Cat. No.: B14056055
M. Wt: 255.31 g/mol
InChI Key: NVDVHDLLJLSNFZ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(3-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an aminophenyl group and an ethylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-(3-ethylphenyl)urea typically involves the reaction of 4-aminophenyl isocyanate with 3-ethylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-(3-ethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted urea derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Aminophenyl)-3-(3-ethylphenyl)urea has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-(3-ethylphenyl)urea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminophenyl)-3-phenylurea
  • 1-(4-Aminophenyl)-3-(4-methylphenyl)urea
  • 1-(4-Aminophenyl)-3-(2-chlorophenyl)urea

Uniqueness

1-(4-Aminophenyl)-3-(3-ethylphenyl)urea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

1-(4-aminophenyl)-3-(3-ethylphenyl)urea

InChI

InChI=1S/C15H17N3O/c1-2-11-4-3-5-14(10-11)18-15(19)17-13-8-6-12(16)7-9-13/h3-10H,2,16H2,1H3,(H2,17,18,19)

InChI Key

NVDVHDLLJLSNFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N

Origin of Product

United States

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